S-G04 Enantiomer Demonstrates Superior Potency vs. R-G04 in RhoA Activation and Platelet Aggregation Assays
Rhosin/G04 contains a pair of enantiomers (S-G04 and R-G04). In direct head-to-head comparison, S-G04 is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation [1]. This stereochemical differentiation is critical for experimental reproducibility, as undefined enantiomeric mixtures may yield variable potency. Furthermore, S-G04 exhibits reversible inhibitory effects and is capable of inhibiting platelet activation stimulated by diverse agonists including thrombin, ADP, U46619, and arachidonic acid [1].
| Evidence Dimension | RhoA activation inhibition and antiplatelet activity |
|---|---|
| Target Compound Data | S-G04: significantly more potent; inhibits diverse-agonist-stimulated platelet activation reversibly |
| Comparator Or Baseline | R-G04 enantiomer: significantly lower potency in same assays |
| Quantified Difference | S-G04 shows significantly enhanced potency (statistically significant difference; precise fold-change not reported in source) |
| Conditions | Human platelet aggregation assays with collagen (1-5 μg/ml), thrombin, ADP, U46619, and arachidonic acid; biochemical RhoA-GTP formation assays |
Why This Matters
Researchers requiring consistent, reproducible RhoA inhibition in platelet biology or thrombosis studies should specify the S-G04 enantiomer or ensure enantiomerically defined material for reliable dose-response relationships.
- [1] Dandamudi A, Seibel W, Akbar H, Zheng Y. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents. Int J Mol Sci. 2023;24(4):4167. View Source
